(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide
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Description
(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide is a useful research compound. Its molecular formula is C17H16BrFN4O2 and its molecular weight is 407.243. The purity is usually 95%.
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Scientific Research Applications
Enaminones as Building Blocks for Heterocyclic Compounds
Enaminones have been utilized as key intermediates in the synthesis of a variety of heterocyclic compounds, demonstrating potential antitumor and antimicrobial activities. For instance, N-arylpyrazole-containing enaminones were synthesized and reacted with various compounds to afford substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and other heterocycles. Some of these synthesized compounds exhibited cytotoxic effects comparable to standard treatments like 5-fluorouracil against human breast and liver carcinoma cell lines, showcasing their potential in cancer research. The antimicrobial activity of selected compounds was also evaluated, highlighting their potential as antimicrobial agents (S. Riyadh, 2011).
Synthesis and Evaluation of Pyrazolopyrimidines
Pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, revealing their potential as therapeutic agents. These compounds were synthesized via condensation reactions, and their structures were established using NMR and mass spectrometry. They were screened for cytotoxicity against cancer cell lines and for 5-lipoxygenase inhibition, demonstrating the significant bioactivity of some derivatives and highlighting the structure-activity relationship (SAR) that underpins their efficacy (A. Rahmouni et al., 2016).
Antiviral Activity Against Influenza
Benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized and tested for their anti-influenza A virus activity. These compounds, particularly eight of the synthesized derivatives, showed significant antiviral activities against bird flu influenza (H5N1), with viral reduction in the range of 85–65%, indicating their potential as antiviral agents (A. Hebishy et al., 2020).
Heterocyclic Synthesis Using Fluorinated Enamides
The unique electrophilic reactivity endowed by fluorine atoms in N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides has been explored for heterocyclic synthesis. These compounds, when treated with oxygen nucleophiles, undergo nucleophilic vinylic substitution reactions, leading to the formation of fluorinated heterocycles like 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, demonstrating the versatility of fluorinated enamides in synthesizing fluorinated heterocyclic compounds (Tamara Meiresonne et al., 2015).
Properties
IUPAC Name |
(E)-3-[4-(4-bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN4O2/c1-2-16(24)20-7-8-21-17(25)6-4-12-3-5-15(14(19)9-12)23-11-13(18)10-22-23/h2-6,9-11H,1,7-8H2,(H,20,24)(H,21,25)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLHVJHOUWEIIE-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C=CC1=CC(=C(C=C1)N2C=C(C=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCCNC(=O)/C=C/C1=CC(=C(C=C1)N2C=C(C=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.